REACTION_CXSMILES
|
[Mg:1].ClCCl.[CH3:5][OH:6].[CH3:7][O:8][C:9]1[CH:30]=[CH:29][C:12]2[NH:13][C:14]([S@:16]([CH2:18][C:19]3[C:24]([CH3:25])=[C:23]([O:26][CH3:27])[C:22]([CH3:28])=[CH:21][N:20]=3)=[O:17])=[N:15][C:11]=2[CH:10]=1>O>[CH3:7][O-:8].[Mg+2:1].[CH3:5][O-:6].[Mg:1].[CH3:7][O:8][C:9]1[CH:30]=[CH:29][C:12]2[NH:13][C:14]([S@:16]([CH2:18][C:19]3[C:24]([CH3:25])=[C:23]([O:26][CH3:27])[C:22]([CH3:28])=[CH:21][N:20]=3)=[O:17])=[N:15][C:11]=2[CH:10]=1 |f:5.6.7,8.9|
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
esomeprazole
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring under nitrogen atmosphere for 2-3 hours, at 40-45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5-10° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
DISTILLATION
|
Details
|
The mother liquor was distilled under reduced pressure at 35° C
|
Type
|
ADDITION
|
Details
|
Acetone (400 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at 25-35° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with acetone (200 mL)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (222 mL)
|
Type
|
STIRRING
|
Details
|
water (8 mL) and stirred for about 30 minutes at 25-30° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
stirred at 0-5° C. for about 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C[O-].[Mg+2].C[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg].COC1=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg:1].ClCCl.[CH3:5][OH:6].[CH3:7][O:8][C:9]1[CH:30]=[CH:29][C:12]2[NH:13][C:14]([S@:16]([CH2:18][C:19]3[C:24]([CH3:25])=[C:23]([O:26][CH3:27])[C:22]([CH3:28])=[CH:21][N:20]=3)=[O:17])=[N:15][C:11]=2[CH:10]=1>O>[CH3:7][O-:8].[Mg+2:1].[CH3:5][O-:6].[Mg:1].[CH3:7][O:8][C:9]1[CH:30]=[CH:29][C:12]2[NH:13][C:14]([S@:16]([CH2:18][C:19]3[C:24]([CH3:25])=[C:23]([O:26][CH3:27])[C:22]([CH3:28])=[CH:21][N:20]=3)=[O:17])=[N:15][C:11]=2[CH:10]=1 |f:5.6.7,8.9|
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
esomeprazole
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring under nitrogen atmosphere for 2-3 hours, at 40-45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5-10° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
DISTILLATION
|
Details
|
The mother liquor was distilled under reduced pressure at 35° C
|
Type
|
ADDITION
|
Details
|
Acetone (400 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at 25-35° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with acetone (200 mL)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (222 mL)
|
Type
|
STIRRING
|
Details
|
water (8 mL) and stirred for about 30 minutes at 25-30° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
stirred at 0-5° C. for about 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C[O-].[Mg+2].C[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg].COC1=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |